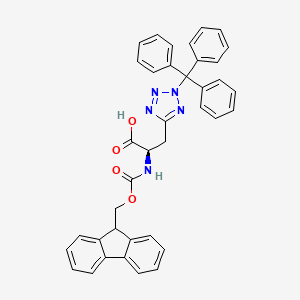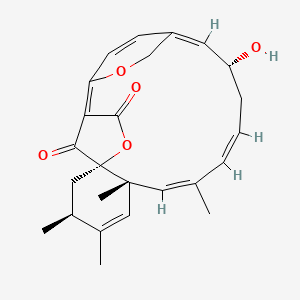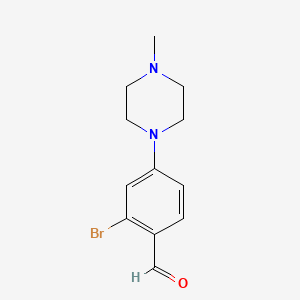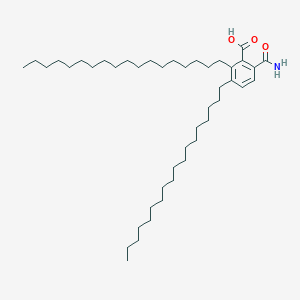
Methyl 2-bromo-5-chloro-3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-5-chloro-3-methoxybenzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of bromine, chlorine, and methoxy substituents on the benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-5-chloro-3-methoxybenzoate typically involves the esterification of 2-bromo-5-chloro-3-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Methyl 2-bromo-5-chloro-3-methoxybenzoate can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed:
Substitution: Derivatives with different substituents replacing bromine or chlorine.
Oxidation: 2-bromo-5-chloro-3-methoxybenzaldehyde or 2-bromo-5-chloro-3-methoxybenzoic acid.
Reduction: Methyl 2-bromo-5-chloro-3-methoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-bromo-5-chloro-3-methoxybenzoate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors. Its structural features make it a valuable intermediate in the synthesis of bioactive molecules.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the manufacture of dyes, pigments, and polymers, where its unique substituents impart desirable properties to the final products.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-5-chloro-3-methoxybenzoate depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine or chlorine atoms are replaced by nucleophiles. In biological systems, its activity is determined by its interaction with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparación Con Compuestos Similares
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 2-chloro-5-methoxybenzoate
- Methyl 2-bromo-3-methoxybenzoate
Comparison: Methyl 2-bromo-5-chloro-3-methoxybenzoate is unique due to the presence of both bromine and chlorine substituents on the benzene ring. This dual halogenation can enhance its reactivity and selectivity in chemical reactions compared to compounds with only one halogen substituent. Additionally, the methoxy group provides electron-donating properties, influencing the compound’s overall reactivity and stability.
Propiedades
Fórmula molecular |
C9H8BrClO3 |
|---|---|
Peso molecular |
279.51 g/mol |
Nombre IUPAC |
methyl 2-bromo-5-chloro-3-methoxybenzoate |
InChI |
InChI=1S/C9H8BrClO3/c1-13-7-4-5(11)3-6(8(7)10)9(12)14-2/h3-4H,1-2H3 |
Clave InChI |
BZPSRFKFPMMLEC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1Br)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340939.png)


![Tert-butyl 4-[(6-bromopyridin-2-yl)methylamino]piperidine-1-carboxylate](/img/structure/B12340954.png)
![Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide](/img/structure/B12340958.png)


![3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340976.png)
![Ethyl 4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate](/img/structure/B12340984.png)

![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B12340997.png)
![(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B12340998.png)

![Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]-](/img/structure/B12341013.png)
